5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide

logP lipophilicity thiophene sulfonamide

Medicinal chemistry teams pursuing 5-HT₆ modulation face SAR ambiguity: indolyl sulfonamide analogs with divergent halogen substitution yield logP shifts of 2.3-4.0 and variable CYP susceptibility, confounding cross-analog assumptions. This 5-chloro congener provides a controlled variable: tPSA 75-80 Ų, logP 2.85-3.40, 2 HBD-all CNS MPO-optimized-with predicted 2- to 10-fold reduction in CYP oxidative metabolism vs. unsubstituted analog (CAS 710945-69-0). Supplied at ≥95% purity for reproducible screening.

Molecular Formula C15H15ClN2O3S2
Molecular Weight 370.87
CAS No. 2034595-98-5
Cat. No. B2731577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide
CAS2034595-98-5
Molecular FormulaC15H15ClN2O3S2
Molecular Weight370.87
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
InChIInChI=1S/C15H15ClN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-8,13,17,19H,9H2,1H3
InChIKeyKLVNRXANWHVQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-thiophenesulfonamide Compound Identity


5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide is a synthetic, small-molecule sulfonamide (Mol. formula C₁₅H₁₅ClN₂O₃S₂; MW = 370.9 g/mol) that integrates a 5-chloro-thiophene-2-sulfonamide core with a 1-methyl-1H-indol-5-yl pharmacophore via a β-hydroxyethyl linker [1]. The compound belongs to the broader class of indol-5-yl sulfonamides, which have been described as 5-HT₆ receptor modulators with potential CNS applications [2]. It is currently supplied as a research-grade reagent (typical purity ≥95%) for drug discovery and chemical biology workflows .

Chemotype: Indol-5-yl sulfonamide with 5-chloro-thiophene core, recognized as 5-HT₆ receptor modulator
Workflow: CNS lead optimization, SAR exploration around 5-HT₆ target engagement
Grade: Research-grade small molecule, supplied for in vitro and cellular profiling studies

5-Chloro-thiophenesulfonamide Substitution Risks


Within the indol-5-yl sulfonamide chemical space, subtle modifications to the thiophene substituent or the N-heterocycle oxidation state produce substantial shifts in physicochemical descriptors—particularly logP, topological polar surface area (tPSA), and hydrogen-bond donor/acceptor counts—that directly govern membrane permeability, solubility, and ultimately target engagement [1]. Consequently, even analogs sharing the identical hydroxyethyl-indole scaffold (e.g., the 5-bromo, 5-ethyl, or indoline variants) cannot be assumed to exhibit equivalent behavior in biological assays without explicit, side-by-side comparator data. The evidence below quantifies the measurable gaps that make this compound a distinct entity for procurement decisions.

Thiophene substituent shifts logP 5-Bromo or 5-ethyl analogs alter lipophilicity by >0.3 log units, potentially changing permeability and non-specific binding profiles.
Indoline vs indole core impacts conformation The partially saturated indoline variant exhibits higher Fsp³, which may reduce passive membrane crossing despite identical HBD count.
Unsubstituted thiophene lacks metabolic block Without 5-chloro substitution, the thiophene ring remains more susceptible to CYP-mediated oxidation, possibly reducing in vivo stability.

Comparative Evidence vs. Closest Analogs


Lipophilicity vs. 5-Bromo and 5-Ethyl Analogs

The predicted logP values for the 5-chloro congener versus its direct 5-bromo and 5-ethyl thiophene-2-sulfonamide analogs were compared using consensus computational models (ZINC15 database) [1]. The 5-chloro derivative (logP = 2.85–3.40, depending on conformational representation) occupies an intermediate lipophilicity range distinct from both the heavier, more lipophilic bromo analog (MW = 415.3 g/mol; estimated logP increase of ~0.5–0.7 units based on Hansch π-constants for Br vs. Cl substitution) and the lighter, less polar ethyl derivative (MW = 364.5 g/mol; estimated logP decrease of ~0.3–0.5 units) . This intermediate logP window is often associated with a more favorable balance between passive permeability and aqueous solubility.

Lipophilicity shift
Class-level inference
Target logP 2.85–3.40 (Cl); 5-bromo analog est. logP ~3.5–4.0; 5-ethyl analog est. logP ~2.3–2.8
Intermediate logP may support balanced permeability and solubility screening.
Computed values, not experimentally determined.
logP lipophilicity thiophene sulfonamide SAR

H-Bond Donor Profile vs. Indoline Analog

The target compound possesses 2 hydrogen-bond donors (one sulfonamide N–H and one secondary alcohol O–H) and 4 H-bond acceptors (ZINC15, tPSA ≈ 75–80 Ų) [1]. The corresponding indoline analog—5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide—contains the identical sulfonamide and alcohol functionalities, preserving HBD = 2 and HBA = 4 . However, the indoline scaffold introduces a saturated pyrrolidine ring that increases fraction sp³ (Fsp³) from ~0.27 (indole) to a higher value, which can alter both conformational flexibility and passive permeability [2]. While quantitative permeability data for the pair is absent from the public domain, the rule-based expectation is that the aromatic indole system of the target compound may provide more predictable, less conformationally dependent membrane crossing compared with the partially saturated indoline variant.

HBD & Fsp³ contrast
Class-level inference
Target: HBD=2, Fsp³=0.27; Indoline analog: HBD=2, Fsp³>0.27
Aromatic indole may offer more predictable membrane crossing than partly saturated variant.
Fsp³ difference inferred from structure; no direct permeability data.
H-bond donors drug-likeness permeability indole saturation

Metabolic Stability from Chlorine Substitution

The 5-chloro substituent on the thiophene ring electronically deactivates the heterocycle toward electrophilic aromatic substitution and cytochrome P450-mediated oxidative metabolism compared with the unsubstituted thiophene-2-sulfonamide analog (CAS 710945-69-0) . Literature on analogous thiophene-sulfonamide series demonstrates that 5-chloro substitution reduces intrinsic metabolic clearance in human liver microsomes by factors of 2- to 10-fold relative to the unsubstituted parent, primarily by blocking the metabolically labile 5-position [1]. While direct microsomal stability data for this specific compound versus N-(1H-indol-5-yl)thiophene-2-sulfonamide are not publicly available, the class-level SAR is well established and allows a procurement-relevant inference: the 5-chloro congener is expected to exhibit superior metabolic stability, making it a more suitable candidate for in vivo pharmacokinetic studies.

Metabolic stability inference
Class-level inference
5-Cl substitution predicted to reduce microsomal clearance 2–10× vs. unsubstituted thiophene (literature SAR)
May support higher metabolic stability in hepatic models; requires experimental confirmation.
No direct comparative data available for this exact pair.
chlorine substitution metabolic stability electrophilicity CYP inhibition

CNS MPO Profile vs. 5-HT₆ Antagonists

The computed topological polar surface area for the target compound ranges between 75 and 80 Ų (ZINC15 models) [1], placing it within the optimal tPSA window (<90 Ų) for blood-brain barrier penetration, alongside 2 HBD and a logP of 2.85–3.40. This compares favorably against two well-characterized 5-HT₆ receptor antagonists: SB-271046 (tPSA ≈ 87 Ų; HBD = 1; logP ≈ 3.8) and SB-399885 (tPSA ≈ 96 Ų; HBD = 1; logP ≈ 3.2) [2]. The target compound’s tPSA sits between these reference molecules, and crucially its 2 HBD (vs. 1 for both SB-271046 and SB-399885) offers a differentiated hydrogen-bonding capacity that can modulate off-target pharmacology profiles within the aminergic GPCR family [3]. Without direct comparative binding data, this tPSA and HBD differentiation provides a procurement-relevant rationale for selecting the target compound over known 5-HT₆ ligands when exploring novel chemotypes with altered CNS MPO profiles.

CNS MPO alignment
Cross-study comparable
Target tPSA 75–80 Ų; HBD=2 vs. SB-271046 (tPSA ~87, HBD=1) and SB-399885 (tPSA ~96, HBD=1)
Lower tPSA plus additional HBD differentiates from reference 5-HT₆ antagonists; supports CNS MPO-driven design.
Computed properties; no BBB permeability assay data included.
tPSA CNS MPO blood-brain barrier 5-HT6 receptor

Application Scenarios in Drug Discovery


CNS Lead Optimization: 5-HT₆ Chemotype

For medicinal chemistry teams pursuing 5-HT₆ receptor modulation in CNS disorders, the target compound offers a tPSA of 75–80 Ų and logP of 2.85–3.40—both within the optimal CNS MPO range—coupled with 2 HBD not present in reference 5-HT₆ antagonists such as SB-271046 or SB-399885 [1]. This differentiated hydrogen-bonding capacity may reduce off-target binding at aminergic receptors, making the compound a valuable tool for SAR exploration around 5-HT₆ selectivity [2].

Metabolic Stability Screening

The 5-chloro group on the thiophene ring is predicted, based on class-level SAR from thiophene-sulfonamide endothelin antagonist series, to reduce CYP-mediated oxidative metabolism by 2- to 10-fold relative to the unsubstituted thiophene analog [3]. Procurement of the 5-chloro congener over the unsubstituted version (CAS 710945-69-0) is scientifically warranted for microsomal stability screening or in vivo PK studies where rapid metabolic clearance could confound efficacy interpretation .

Permeability and Solubility Profiling

With a computed logP of 2.85–3.40, the target compound sits in a lipophilicity range that balances passive permeability with aqueous solubility—distinct from both the more lipophilic 5-bromo analog (estimated logP ~3.5–4.0) and the less lipophilic 5-ethyl analog (estimated logP ~2.3–2.8) . This intermediate profile makes it a suitable candidate for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies where the impact of halogen substitution on membrane flux is the variable of interest.

Conformationally Restricted 5-HT₆ Probe Development

Unlike the partially saturated indoline analog (5-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide), the target compound’s fully aromatic indole core (Fsp³ = 0.27) provides a conformationally restricted scaffold that is expected to exhibit more predictable target binding and membrane permeability . This feature is advantageous when developing chemical probes where conformational flexibility introduces unwanted entropy penalties or off-target pharmacology [4].

Application
Selection Property
Validation Focus
5-HT₆ receptor SAR studies
tPSA and HBD profile differentiation from reference antagonists
Off-target aminergic receptor binding assessment
Metabolic stability screening
5-Chloro substitution as metabolic blocking group
Microsomal or hepatocyte clearance comparison vs. unsubstituted analog
Permeability and solubility profiling
Intermediate logP window between bromo and ethyl analogs
PAMPA or Caco-2 flux as function of halogen substitution
Conformationally restricted probe development
Fully aromatic indole scaffold (Fsp³=0.27)
Target binding entropy and selectivity vs. indoline analog
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